molecular formula C15H11BrClN3O3 B12013756 2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide CAS No. 351443-47-5

2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Cat. No.: B12013756
CAS No.: 351443-47-5
M. Wt: 396.62 g/mol
InChI Key: LXXSKDUQVSJWLT-QGMBQPNBSA-N
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Description

2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a brominated hydroxybenzylidene group, a hydrazino linkage, and a chlorophenyl-substituted oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide typically involves a multi-step process:

    Formation of the Benzylidene Hydrazone Intermediate: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the benzylidene hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Acylation Reaction: The benzylidene hydrazone intermediate is then reacted with 2-chlorophenyl isocyanate in the presence of a base such as triethylamine. This step leads to the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxybenzophenone.

    Reduction: Formation of 2-(2-(5-bromo-2-hydroxybenzyl)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide.

    Substitution: Formation of 2-(2-(5-substituted-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. Studies on its biological activity could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell membrane integrity. If explored as an anticancer agent, it could induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-phenyl-2-oxoacetamide: Similar structure but lacks the chlorophenyl group.

    2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide: Similar structure with a methyl group instead of chlorine.

    2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-nitrophenyl)-2-oxoacetamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of both bromine and chlorine atoms in 2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in various applications.

Properties

CAS No.

351443-47-5

Molecular Formula

C15H11BrClN3O3

Molecular Weight

396.62 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2-chlorophenyl)oxamide

InChI

InChI=1S/C15H11BrClN3O3/c16-10-5-6-13(21)9(7-10)8-18-20-15(23)14(22)19-12-4-2-1-3-11(12)17/h1-8,21H,(H,19,22)(H,20,23)/b18-8+

InChI Key

LXXSKDUQVSJWLT-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl

Origin of Product

United States

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